molecular formula C26H21FN4O4S2 B2655704 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 895097-74-2

2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2655704
CAS No.: 895097-74-2
M. Wt: 536.6
InChI Key: ODEWHOHLMVQEFI-UHFFFAOYSA-N
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Description

Significance of Pyrimido-Thiazine Scaffolds in Drug Discovery

The pyrimido-thiazine scaffold combines pyrimidine and thiazine rings, creating a planar structure capable of π-π stacking and hydrogen bonding. This framework is frequently employed in kinase inhibitors, antimicrobial agents, and anticancer therapies due to its electronic diversity and conformational rigidity.

Key Structural Features:

  • Pyrimidine Ring: Mimics nucleic acid bases, enabling interactions with DNA/RNA polymerases and topoisomerases.
  • Thiazine Sulfone Group: Enhances water solubility and provides hydrogen-bonding sites for target engagement.
  • Fused Benzene Ring: Increases lipophilicity, improving membrane permeability and bioavailability.

Table 1: Pyrimido-Thiazine-Based Drugs and Their Applications

Compound Class Biological Activity Mechanism of Action Source
Benzo[c]pyrimidothiazines Topoisomerase I inhibition DNA damage induction
Pyrimido[4,5-e]thiazines Tubulin polymerization inhibition G2/M phase cell cycle arrest
Sulfonamide derivatives Antimicrobial activity Dihydrofolate reductase inhibition

The incorporation of a 4-fluorobenzyl group at position 6 and a 3-methoxyphenyl acetamide side chain in the target compound enhances target selectivity. Fluorine’s electronegativity improves binding to hydrophobic enzyme pockets, while the methoxy group fine-tunes electron density for optimal π-cation interactions.

Evolution of Benzothiazine Derivatives as Bioactive Agents

Benzothiazines, featuring a benzene fused to a thiazine ring, have evolved from early antitubercular agents to multifunctional scaffolds in oncology and neurology. Modifications such as sulfone groups (e.g., 5,5-dioxido) improve metabolic stability by reducing oxidative degradation.

Historical Development:

  • First Generation: Simple benzothiazines with limited substituents (e.g., 6H-benzo[e]thiazines) showed moderate antibacterial activity but poor pharmacokinetics.
  • Second Generation: Introduction of sulfone groups and aryl substitutions (e.g., 4-fluorobenzyl) enhanced target affinity and oral bioavailability.
  • Third Generation: Hybrid systems like pyrimido[4,5-e]thiazines merged pyrimidine’s nucleic acid mimicry with thiazine’s solubility, enabling dual-mechanism drugs.

Table 2: Bioactive Benzothiazine Derivatives and Their Applications

Derivative Class Biological Activity Key Modifications Efficacy (IC₅₀)
1,2-Thiazin-3-one Anticancer (Hela cells) 5,5-Dioxido group 2.1 μM
Benzo[c]thiazolo-quinoline Antimalarial 4-Fluorophenyl substitution 0.14 μM
Thiazin-2-yl acetamide Antifibrotic (cardiac fibroblasts) 3-Methoxyphenyl side chain 84% inhibition

The target compound’s 5,5-dioxido group mitigates metabolic deactivation, while the thioether linkage between the pyrimido-thiazine core and acetamide side chain introduces conformational flexibility, allowing adaptation to binding pockets.

Properties

IUPAC Name

2-[6-[(4-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O4S2/c1-35-20-6-4-5-19(13-20)29-24(32)16-36-26-28-14-23-25(30-26)21-7-2-3-8-22(21)31(37(23,33)34)15-17-9-11-18(27)12-10-17/h2-14H,15-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEWHOHLMVQEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimido[4,5-e][1,2]thiazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-fluorobenzyl group: This is achieved through nucleophilic substitution reactions using 4-fluorobenzyl halides.

    Attachment of the thioacetamide moiety: This step involves the reaction of the intermediate with thioacetic acid or its derivatives.

    Final coupling with 3-methoxyaniline: This is typically done using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound, leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

Structural Representation

The compound features a complex structure that includes a thiazine moiety, which is known for its diverse biological activities. The presence of a fluorobenzyl group and a methoxyphenyl acetamide suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzo[d]thiazole have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The thiazine core in this compound may contribute to similar activities, warranting further investigation into its efficacy against resistant bacterial strains.

Anticancer Potential

The thiazine derivatives have been explored for their anticancer properties. Compounds with structural similarities have demonstrated inhibitory effects on cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The unique structure of 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide may enhance its potency against specific cancer types.

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of research for developing therapeutic agents. The compound's potential as a urease inhibitor has been suggested based on structure-activity relationship (SAR) studies of related acetamides . Understanding the binding interactions at the enzyme's active site could lead to the development of potent inhibitors for conditions such as urinary tract infections.

Neuroprotective Effects

Emerging research indicates that thiazine derivatives may possess neuroprotective properties. Compounds similar to this one have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis . This application is particularly relevant in the context of neurodegenerative diseases.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Thiazine Core : Utilizing cyclization reactions to construct the benzo[c]pyrimido[4,5-e][1,2]thiazin framework.
  • Substitution Reactions : Incorporating the fluorobenzyl and methoxyphenyl groups through nucleophilic substitutions.
  • Final Acetamide Formation : Conjugating the acetamide moiety via acylation reactions.

These synthetic pathways are crucial for optimizing yield and purity for subsequent biological testing.

Case Study 1: Antimicrobial Evaluation

In a comparative study involving various thiazine derivatives, compounds were screened against multiple bacterial strains. The results indicated that derivatives with electron-withdrawing groups exhibited enhanced activity due to increased membrane permeability and interaction with bacterial enzymes .

Case Study 2: Cancer Cell Line Testing

A recent investigation into the anticancer properties of structurally related compounds revealed significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the importance of specific substituents in enhancing apoptotic pathways .

Case Study 3: Urease Inhibition Mechanism

Molecular docking studies on urease inhibitors demonstrated that certain thiazine derivatives bind effectively at the active site of urease enzymes. This binding was facilitated by hydrogen bonding and hydrophobic interactions, indicating a promising avenue for drug design targeting urease-related conditions .

Mechanism of Action

The mechanism of action of 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-fluorobenzyl group in the target compound contrasts with the 3-methoxybenzyl group in the analog from . Fluorine’s electronegativity may enhance binding specificity compared to methoxy’s bulkier, electron-donating nature .

Synthetic Pathways :

  • The target compound’s synthesis likely involves multi-step condensation, similar to the thiouracil-derived compound 12, which required 12-hour reflux with anthranilic acid .
  • Analogs 11a and 11b were synthesized via shorter (2-hour) reflux with chloroacetic acid and aromatic aldehydes, suggesting that the target compound’s complexity may reduce synthetic efficiency (yield data unavailable) .

Functional Group and Pharmacophore Analysis

  • The 3-methoxyphenyl vs. 2-methoxyphenyl substitution alters steric and electronic profiles, affecting binding pocket compatibility .
  • Thiazolo-Pyrimidine vs.

Physicochemical Properties

  • Lipophilicity : The 4-fluorobenzyl group in the target compound likely increases logP compared to the 3-methoxybenzyl analog, improving membrane permeability but possibly reducing solubility.
  • Thermal Stability : The high melting points of compounds 11a (243–246°C) and 12 (268–269°C) suggest that nitrile and fused-ring systems enhance stability, whereas the target compound’s sulfone and acetamide groups may lower its melting point .

Biological Activity

The compound 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex synthetic molecule with potential therapeutic applications. Its structure suggests it may interact with various biological targets, making it a candidate for further research into its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C27H23FN4O3S2C_{27}H_{23}FN_4O_3S_2, with a molecular weight of approximately 534.62 g/mol. The presence of multiple functional groups indicates potential for diverse biological activities.

PropertyValue
Molecular FormulaC27H23FN4O3S2
Molecular Weight534.62 g/mol
Purity≥ 95%

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzo[c]pyrimido compounds exhibit antibacterial properties. For instance, related compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus .
  • Anticancer Properties : Compounds with similar structural motifs have been evaluated for their cytotoxic effects on various cancer cell lines. In particular, studies have indicated that certain derivatives possess significant antiproliferative activity against breast, colon, and lung cancer cells .
  • Enzyme Inhibition : Some related compounds have demonstrated inhibitory effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. This suggests potential applications in neuropharmacology .

Antimicrobial Studies

A study focused on the antibacterial properties of benzo[c]pyrimido derivatives found that specific modifications to the structure enhanced activity against Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

In vitro assays have shown that derivatives similar to the target compound exhibit significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast), HCT116 (colon), A549 (lung).
  • Results : IC50 values ranged from 10 to 30 µM for the most potent compounds, indicating a promising therapeutic index .

Enzyme Inhibition

Research into MAO inhibition revealed that certain analogs inhibited enzyme activity by up to 63%, suggesting potential use in treating mood disorders or neurodegenerative diseases .

Q & A

Q. What synthetic methodologies are commonly employed for constructing the benzothiazine-dioxide core in this compound?

The benzothiazine-dioxide moiety is typically synthesized via cyclocondensation reactions. For example, dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide derivatives can be prepared by refluxing precursors in acetic anhydride/acetic acid with sodium acetate as a catalyst . Key steps include:

  • Thiazine ring formation : Using chloroacetic acid and aromatic aldehydes under reflux (2–12 hours).
  • Oxidation : Sodium persulfate or other oxidizing agents to achieve the 5,5-dioxide configuration.
  • Side-chain functionalization : Coupling with acetamide derivatives via nucleophilic substitution or thioether linkages.

Example Reaction Conditions :

StepReagents/ConditionsYieldCharacterization Methods
CyclizationAcetic anhydride, NaOAc, reflux (2 h)68%IR, 1^1H/13^{13}C NMR, MS
OxidationNa2_2S2_2O8_8, H2_2O/EtOH75–85%Elemental analysis, XRD

Q. How is structural characterization validated for this compound?

Multi-modal spectroscopic and analytical techniques are essential:

  • NMR : 1^1H NMR (DMSO-d6_6) detects aromatic protons (δ 6.5–8.0 ppm) and acetamide NH (δ 9.5–10.5 ppm). 13^{13}C NMR confirms carbonyl (C=O, δ 165–175 ppm) and sulfur-dioxide (SO2_2, δ 105–115 ppm) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 386 [M+^+] for C20_{20}H10_{10}N4_4O3_3S) .
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry of the pyrimido-thiazine core .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Design of Experiments (DoE) is critical. For example, a flow-chemistry approach (as demonstrated in Omura-Sharma-Swern oxidations) improves reproducibility and scalability . Key parameters:

  • Temperature : 80–100°C for cyclization (avoids side reactions).
  • Catalyst loading : 10 mol% NaOAc minimizes byproducts.
  • Solvent polarity : Acetic acid enhances solubility of aromatic intermediates.

Statistical modeling (e.g., response surface methodology) identifies optimal conditions. For thiazine derivatives, a 12-hour reflux in DMF with oxalyl chloride increased yields to 85% .

Q. How to address contradictions in biological activity data across studies?

Discrepancies in antioxidant or antimicrobial results may arise from:

  • Assay variability : Standardize protocols (e.g., DPPH radical scavenging vs. FRAP for antioxidants) .
  • Structural analogs : Compare substituent effects (e.g., 4-fluorobenzyl vs. 3-methoxyphenyl on bioavailability) .
  • Metabolic stability : Use hepatic microsome assays to rule out rapid degradation in vitro .

Case Study : A pyrimido-triazine analog showed inconsistent IC50_{50} values (2–10 µM) due to solvent-dependent aggregation. Dynamic light scattering (DLS) confirmed nanoparticle formation, requiring DMSO solubilization .

Q. What computational strategies are used to predict SAR for this compound?

  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 for anti-inflammatory activity). The fluorobenzyl group shows strong hydrophobic binding in silico .
  • QSAR models : Hammett constants (σ) for substituents correlate with logP and activity. For example, electron-withdrawing groups (F, SO2_2) enhance metabolic stability .
  • MD Simulations : 100-ns trajectories assess conformational stability of the thiazine ring in aqueous environments .

Key Recommendations for Researchers

  • Synthesis : Prioritize flow chemistry for reproducibility .
  • Characterization : Combine XRD with 19^{19}F NMR to resolve fluorinated substituent geometry .
  • Biological Assays : Include cytotoxicity controls (e.g., HEK293 cells) to distinguish specific activity from general toxicity .

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